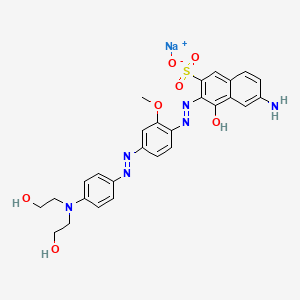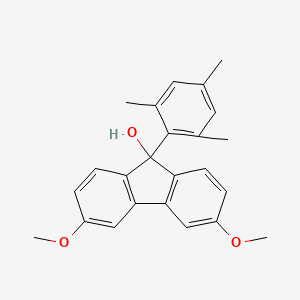
3,6-Dimethoxy-9-(2,4,6-trimethylphenyl)-9H-fluoren-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethoxy-9-(2,4,6-trimethylphenyl)-9H-fluoren-9-OL is an organic compound with a complex structure that includes a fluoren-9-OL core substituted with methoxy and trimethylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-9-(2,4,6-trimethylphenyl)-9H-fluoren-9-OL typically involves multiple steps, starting from readily available precursors. One common method involves the Ullmann-type reaction, where 3,6-dimethoxy-9H-carbazole is reacted with a phenyl halide to form the N-phenyl carbazole intermediate . This intermediate is then further modified through a series of reactions to introduce the trimethylphenyl and methoxy groups, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethoxy-9-(2,4,6-trimethylphenyl)-9H-fluoren-9-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized fluoren-9-OL derivatives.
Applications De Recherche Scientifique
3,6-Dimethoxy-9-(2,4,6-trimethylphenyl)-9H-fluoren-9-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 3,6-Dimethoxy-9-(2,4,6-trimethylphenyl)-9H-fluoren-9-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethyl-9H-carbazole: A structurally related compound with similar aromatic characteristics.
9-Phenyl-9H-fluorene: Another related compound with a phenyl group attached to the fluoren-9-OL core.
Uniqueness
3,6-Dimethoxy-9-(2,4,6-trimethylphenyl)-9H-fluoren-9-OL is unique due to the presence of both methoxy and trimethylphenyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
113533-27-0 |
|---|---|
Formule moléculaire |
C24H24O3 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
3,6-dimethoxy-9-(2,4,6-trimethylphenyl)fluoren-9-ol |
InChI |
InChI=1S/C24H24O3/c1-14-10-15(2)23(16(3)11-14)24(25)21-8-6-17(26-4)12-19(21)20-13-18(27-5)7-9-22(20)24/h6-13,25H,1-5H3 |
Clé InChI |
KHVWZNWISSHORS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2(C3=C(C=C(C=C3)OC)C4=C2C=CC(=C4)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



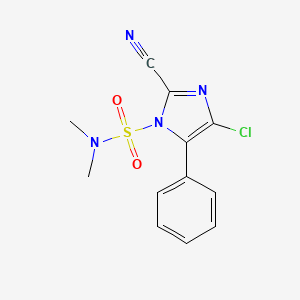
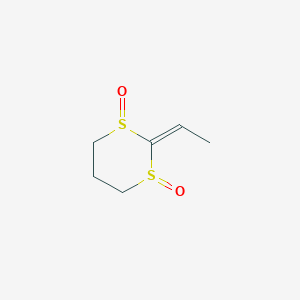
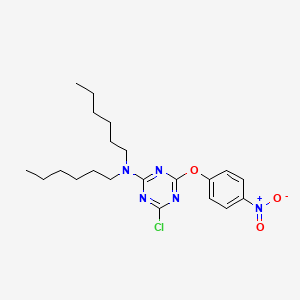
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)
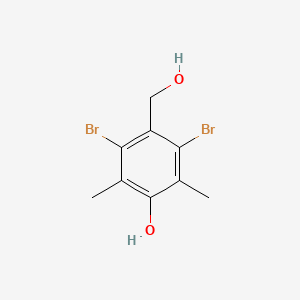
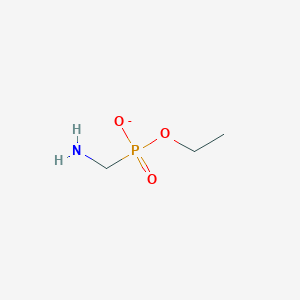


![5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14294082.png)
![3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14294083.png)
